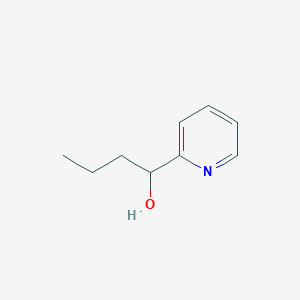![molecular formula C16H14N2OS2 B2911892 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole CAS No. 478033-61-3](/img/structure/B2911892.png)
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole (DNTES) is a novel sulfur-containing heterocyclic compound with potential applications in scientific research and laboratory experiments. It is a five-membered ring compound composed of two nitrogen atoms, one sulfur atom, one carbon atom, and one oxygen atom. The compound is highly reactive, which makes it useful for various synthetic reactions.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of stabilizing the transition state of a reaction. This allows the reaction to proceed more rapidly and efficiently. Additionally, the sulfur atom in the compound is believed to be involved in electron transfer and hydrogen bonding, which may also contribute to its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory effects, as well as the ability to reduce the production of pro-inflammatory cytokines. Additionally, it has been suggested that the compound may have a protective effect against oxidative stress and may be able to reduce the risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole in laboratory experiments is its high reactivity, which allows for efficient and rapid reactions. Additionally, the compound is relatively inexpensive and easy to obtain. However, one of the main limitations of the compound is its instability, which can lead to unwanted side reactions. Additionally, the compound may be toxic if not handled properly.
Direcciones Futuras
The potential applications of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole are vast and the compound has shown promise in a variety of scientific fields. Future research should focus on exploring the compound's potential therapeutic applications, as well as its potential to be used as a catalyst in organic synthesis. Additionally, further research should be conducted to better understand the compound's biochemical and physiological effects. Finally, further research should be conducted to develop more efficient and stable synthesis methods for the compound.
Métodos De Síntesis
The synthesis of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole can be accomplished via a two-step process. The first step involves the reaction of 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid with ethylsulfanyl chloride in the presence of triethylamine and pyridine. This reaction yields 2-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole. The second step involves the reaction of the oxadiazole with a base such as sodium hydroxide to yield the desired compound.
Aplicaciones Científicas De Investigación
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis. It has also been used as a catalyst in the synthesis of peptides and peptidomimetics. Furthermore, it has been used in the synthesis of biologically active compounds such as antibiotics, antifungal agents, and antiviral agents.
Propiedades
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-ethylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-2-20-16-18-17-15(19-16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)21-13/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMCBLPMYHRNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=CC3=C(S2)C4=CC=CC=C4CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2911809.png)



![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2911819.png)
![methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate](/img/no-structure.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2911823.png)



![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2911828.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2911829.png)
